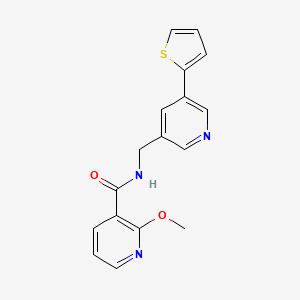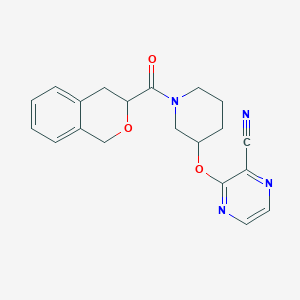![molecular formula C22H23N3O2S B2634200 3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 488858-36-2](/img/structure/B2634200.png)
3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic compound. While specific information about this exact compound is limited, it is structurally similar to other compounds in the thieno[2,3-b]quinoline family . These compounds are often studied for their potential biological and pharmaceutical applications .
Synthesis Analysis
The synthesis of quinoline derivatives, such as the one , often involves complex organic reactions . Traditional synthetic techniques can require high temperatures and yield low results, leading researchers to explore more efficient methods . For example, microwave-assisted synthesis has been used to create quinoline derivatives .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to its large size and the presence of multiple functional groups . It contains a thieno[2,3-b]quinoline core, which is a bicyclic structure consisting of a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, given its structural complexity . The presence of multiple functional groups means it could potentially undergo a wide range of reactions .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been synthesized using a Stork reaction, intramolecular transamination, and alkylation tandem protocol, highlighting its complex chemical structure and potential for further chemical modifications. The structural and crystal characteristics of this compound, along with similar molecules, have been studied using X-ray diffraction analysis, offering insights into its potential interactions at the molecular level (Dyachenko et al., 2019).
Potential Anticancer Applications
A derivative of this compound has demonstrated potent anti-proliferative activity against various breast cancer cell lines, with its efficacy attributed to the inhibition of the phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme. This enzyme plays a crucial role in cell motility, essential for tumor invasion and dissemination. Detailed docking studies have shown significant interactions with key amino acids, suggesting a strong binding affinity and potential as a targeted therapy for difficult-to-treat triple-negative breast cancer cells (Leung et al., 2014).
Chemical Reactivity and Derivatives Synthesis
Cross-recyclization reactions involving similar compounds have been employed to synthesize a variety of derivatives, showcasing the chemical versatility and reactivity of this class of molecules. These reactions yield compounds with different functional groups, indicating the potential for further exploration in medicinal chemistry and drug design (Dyachenko & Dyachenko, 2008).
Antioxidant, Antitumor, and Antimicrobial Activities
Novel heterocyclic compounds containing the core structure have been synthesized and demonstrated significant in vitro antioxidant, antitumor, and antimicrobial activities. These compounds, when applied to polyester fibers, exhibit high efficiency, indicating potential applications beyond pharmaceuticals, such as in the development of biologically active fabrics (Khalifa et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-4-12-7-5-6-8-15(12)24-20(27)19-18(23)14-9-13-16(25-21(14)28-19)10-22(2,3)11-17(13)26/h5-9H,4,10-11,23H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZUMYKFQCPVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2634117.png)

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2634121.png)
![N-[3'-acetyl-1-(2-ethoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2634122.png)
![1-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2634123.png)
![1-[1-(Cyclobutylmethyl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2634127.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl]acetamide](/img/structure/B2634129.png)


![2-methyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2634136.png)


![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2634139.png)
![6-[4-(4,6-Dimethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2634140.png)